molecular formula C12H16N2 B579872 3-Phenyl-3,8-diazabicyclo[3.2.1]octane CAS No. 92788-55-1

3-Phenyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B579872
CAS No.: 92788-55-1
M. Wt: 188.274
InChI Key: MPKHXOXYCCDWAF-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-” is a derivative of this scaffold.


Synthesis Analysis

The synthesis of 3,8-Diazabicyclo[3.2.1]octane involves the use of 3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones . These can undergo 1,3-dipolar cyclo-additions with acrylate and acrylic acid derivatives . The cyclo-addition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .


Molecular Structure Analysis

The molecular structure of 3,8-Diazabicyclo[3.2.1]octane, 3-phenyl- is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into the ring system .


Chemical Reactions Analysis

The chemical reactions involving 3,8-Diazabicyclo[3.2.1]octane, 3-phenyl- primarily involve cycloaddition reactions . For instance, the cycloaddition of a 3-oxidopyrazinium with methyl 2-phenyl acrylate provided a [2.2.2] product in 40% yield .

Properties

IUPAC Name

3-phenyl-3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12(5-3-1)14-8-10-6-7-11(9-14)13-10/h1-5,10-11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHXOXYCCDWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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